molecular formula C13H16FNO B13059612 cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane

cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane

Cat. No.: B13059612
M. Wt: 221.27 g/mol
InChI Key: MCULTLUFMIVMOK-QYJAPNMZSA-N
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Description

cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[321]octane is a nitrogen-containing heterocyclic compound It features a six-membered nitrogen heterocycle fused to a cyclopentane ring, with a 4-fluoro-phenoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane typically involves the following steps:

Industrial Production Methods

This could include the use of continuous flow chemistry and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane is unique due to the presence of the 4-fluoro-phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

(1S,5R)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16FNO/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10/h1-2,5-6,10-11,13,15H,3-4,7-8H2/t10-,11+,13?

InChI Key

MCULTLUFMIVMOK-QYJAPNMZSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC3=CC=C(C=C3)F

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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